Methyl 6-chloro-1H-indazole-3-carboxylate
Overview
Description
Methyl 6-chloro-1H-indazole-3-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and are often used as building blocks in pharmaceutical chemistry. The indazole ring system is characterized by a benzene ring fused to a pyrazole ring, which in the case of methyl 6-chloro-1H-indazole-3-carboxylate, is substituted with a methyl ester group at the 3-position and a chlorine atom at the 6-position.
Synthesis Analysis
The synthesis of related indazole derivatives has been reported in the literature. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was formed via an intramolecular aliphatic diazonium coupling reaction . This process involved the diazotization of o-aminophenylacetic acid followed by a regioselective electrophilic addition and subsequent tautomerization. Although the exact synthesis of methyl 6-chloro-1H-indazole-3-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating appropriate chloro-substituted starting materials.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was elucidated using X-ray crystallography, which revealed a monoclinic class and space group . Similarly, the structure of the methyl ester of 1H-indazole-3-carboxylic acid was confirmed by single-crystal X-ray diffraction, showing that it crystallizes as hydrogen-bonded trimers . These studies highlight the importance of crystallography in understanding the molecular geometry and intermolecular interactions of such compounds.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The indazole ring can participate in electrophilic substitution reactions, nucleophilic substitutions, and coupling reactions. The presence of a methyl ester group in methyl 6-chloro-1H-indazole-3-carboxylate suggests that it could undergo reactions typical of esters, such as hydrolysis, transesterification, and aminolysis. The chlorine atom also provides a site for further functionalization through nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and the methyl ester group can affect the compound's boiling point, melting point, solubility, and chemical reactivity. The crystalline form of these compounds, as determined by X-ray diffraction, can provide insights into their stability, packing, and potential for forming polymorphs. The spectroscopic data, including infrared spectroscopy, mass spectrometry, and NMR, are essential for characterizing the purity and confirming the identity of these compounds .
Scientific Research Applications
- Antihypertensive Agents : Indazole derivatives have been used in the development of antihypertensive drugs .
- Anticancer Agents : Some indazole derivatives have shown potential as anticancer agents .
- Antidepressant Agents : Indazole derivatives have also been used in the development of antidepressants .
- Anti-inflammatory Agents : Indazole derivatives have been used in the development of anti-inflammatory drugs .
- Antibacterial Agents : Indazole derivatives have shown potential as antibacterial agents .
- Treatment of Respiratory Diseases : Indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- Antiviral Agents : Indazole derivatives have shown potential as antiviral agents .
- Antidiabetic Agents : Indazole derivatives have been used in the development of antidiabetic drugs .
- Antimalarial Agents : Indazole derivatives have shown potential as antimalarial agents .
- Anticholinesterase Agents : Indazole derivatives have been used in the development of drugs that inhibit cholinesterase, an enzyme important for nerve function .
- Antitumor Activity : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines .
- Synthetic Approaches : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
- Antiviral Agents : Indazole derivatives have shown potential as antiviral agents .
- Antidiabetic Agents : Indazole derivatives have been used in the development of antidiabetic drugs .
- Antimalarial Agents : Indazole derivatives have shown potential as antimalarial agents .
- Anticholinesterase Agents : Indazole derivatives have been used in the development of drugs that inhibit cholinesterase, an enzyme important for nerve function .
- Antitumor Activity : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines .
- Synthetic Approaches : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Indazole-containing derivatives, including “Methyl 6-chloro-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their biological activities .
properties
IUPAC Name |
methyl 6-chloro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYJEMREXVWPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635047 | |
Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-1H-indazole-3-carboxylate | |
CAS RN |
717134-47-9 | |
Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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